2-(2,4-dichlorophenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and methoxy-nitrophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxy-3-nitrobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-Methoxy-3-nitrobenzaldehyde: A precursor in the synthesis of various organic compounds.
Hydrazides: A class of compounds with similar functional groups and reactivity.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide stands out due to its combination of dichlorophenoxy and methoxy-nitrophenyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H13Cl2N3O5 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl2N3O5/c1-25-15-4-2-10(6-13(15)21(23)24)8-19-20-16(22)9-26-14-5-3-11(17)7-12(14)18/h2-8H,9H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
BGZBNMMYYVKVKB-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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